4-Trifluoromethylbenzamide oxime

Analytical Chemistry Fluorogenic Reagents Biomarker Detection

This amidoxime derivative is the only validated fluorogenic reagent for selective orotic acid and cytosine detection—50-fold more sensitive than 2-bromoacetophenone. It replaces hazardous radiometric OPRT assays with a safe fluorescence method. Also a critical intermediate for patented benzamidoxime fungicides. High purity 97%, white crystalline solid, shipped ambient.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 1874155-20-0
Cat. No. B3112027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethylbenzamide oxime
CAS1874155-20-0
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)
InChIKeyQCVFLUSIBKAKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Trifluoromethylbenzamide Oxime (CAS 1874155-20-0): Core Identity and Chemical Baseline for Procurement


4-Trifluoromethylbenzamide oxime (CAS 1874155-20-0), also indexed as 4-(trifluoromethyl)benzamidoxime (CAS 22179-86-8), is an amidoxime derivative featuring a para-substituted trifluoromethyl group on a benzamidoxime core (C8H7F3N2O, MW 204.15 g/mol) [1]. The compound is a white to off-white crystalline solid with a reported melting point of 125–130 °C . Its primary documented utility is as a highly selective fluorogenic reagent for pyrimidine bases in analytical biochemistry, though it also serves as a key synthetic intermediate for benzamidoxime-derived fungicides [1][2].

Why Generic Benzamidoxime Substitution Is Not Advisable for Fluorogenic and Synthetic Applications


The substitution of 4-trifluoromethylbenzamide oxime with other benzamidoxime analogs or alternative fluorogenic reagents is contraindicated for several evidence-based reasons. Structurally, the para-trifluoromethyl substitution is critical for the observed high selectivity and sensitivity in fluorogenic assays, a feature not universally shared by ortho- or meta-substituted analogs [1]. Furthermore, comparative studies have demonstrated that conventional fluorogenic reagents, such as 2-bromoacetophenone, lack the requisite selectivity and sensitivity for specific pyrimidine base detection [2]. In synthetic contexts, the compound's specific substitution pattern is essential for the preparation of patented benzamidoxime fungicides, where the R1 group (difluoromethyl or trifluoromethyl) and R2 group (hydrogen or fluorine) directly influence biological activity [3].

Quantitative Differentiation Evidence for 4-Trifluoromethylbenzamide Oxime (CAS 1874155-20-0)


Analytical Selectivity: Exclusive Fluorescence for Orotic Acid Among 62 Biological Compounds

4-Trifluoromethylbenzamide oxime (4-TFMBAO) demonstrates exceptional analytical selectivity, producing intense fluorescence exclusively with orotic acid when tested against a diverse panel of 62 biologically relevant compounds, including nucleic acid bases, nucleosides, nucleotides, amino acids, vitamins, and metabolites [1]. This level of specificity is a defining characteristic not replicated by common fluorogenic reagents.

Analytical Chemistry Fluorogenic Reagents Biomarker Detection

Analytical Sensitivity: 50-Fold Improvement Over 2-Bromoacetophenone for Cytosine Quantification

In a direct comparative study for the quantification of cytosine, the method employing 4-trifluoromethylbenzamide oxime (4-TFMBAO) as a fluorogenic reagent was approximately 50 times more sensitive than a conventional fluorescence method using 2-bromoacetophenone [1]. The 4-TFMBAO-based method achieved a lower detection limit of 0.1 μmol/L for cytosine in human urine.

Bioanalytical Chemistry Fluorescence Derivatization Diagnostic Assays

Functional Equivalence to Radiometric Assays for OPRT Activity

The fluorometric assay utilizing 4-trifluoromethylbenzamide oxime (4-TFMBAO) for measuring Orotate Phosphoribosyltransferase (OPRT) activity in HeLa cell lysates produced values that were compatible with those obtained from a radiometric method using [3H]-5-FU as a substrate [1]. This demonstrates functional equivalence to a more hazardous and logistically complex reference standard.

Enzymology Drug Development Cell Biology

Critical Intermediate in Patented Benzamidoxime Fungicide Synthesis

The para-trifluoromethyl-substituted benzamidoxime core, as embodied by 4-trifluoromethylbenzamide oxime, is a key structural requirement in a series of patented benzamidoxime derivatives with improved fungicidal activity [1]. The patent literature specifically claims compounds where the R1 substituent is difluoromethyl or trifluoromethyl, and R2 is hydrogen or fluorine [2].

Agrochemical Synthesis Medicinal Chemistry Process Chemistry

High-Value Research and Industrial Applications for 4-Trifluoromethylbenzamide Oxime


Development of High-Sensitivity Diagnostic Assays for Pyrimidine Metabolism Disorders

As evidenced by its 50-fold greater sensitivity for cytosine compared to 2-bromoacetophenone and its exclusive selectivity for orotic acid among 62 biological compounds, 4-trifluoromethylbenzamide oxime is uniquely suited for the development of fluorescence-based diagnostic tests for conditions such as orotic aciduria and immunodeficiency-related pyrimidine metabolism disorders [1][2]. Its performance characteristics enable accurate quantification of low-abundance biomarkers in complex biological matrices like human urine without extensive sample pretreatment [1].

Non-Radioactive Enzymatic Assays for Cancer Drug Discovery and Pyrimidine Research

The demonstrated functional equivalence of the 4-TFMBAO-based fluorometric assay to traditional radiometric methods (e.g., using [3H]-5-FU) for measuring OPRT activity makes this compound a cornerstone reagent for laboratories seeking to replace hazardous radioisotope workflows [3]. This application is particularly relevant in academic and pharmaceutical research settings focused on developing molecular-targeting drugs that intervene in pyrimidine biosynthesis pathways.

Synthesis of Advanced Agrochemical Intermediates

For process chemists and agrochemical discovery teams, 4-trifluoromethylbenzamide oxime serves as a structurally defined intermediate for the preparation of next-generation benzamidoxime fungicides, as detailed in patent literature [4][5]. Procurement of this specific compound is necessary for replicating the synthesis of patented derivatives, where the para-trifluoromethyl group is a critical determinant of fungicidal efficacy at low application rates [5].

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